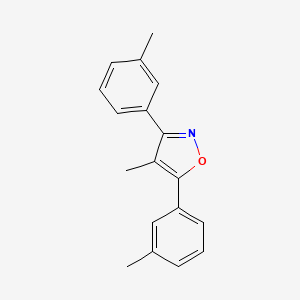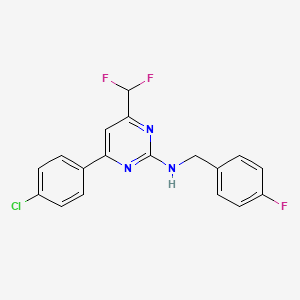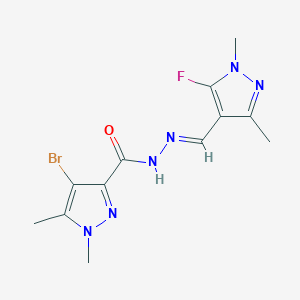![molecular formula C13H12N4O5 B10918851 4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B10918851.png)
4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID is a synthetic organic compound that features a pyrazole ring substituted with a methyl and nitro group, linked to a benzoic acid moiety through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-methyl-2-nitroacrylate with hydrazine hydrate under reflux conditions.
Acetylation: The resulting pyrazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Amidation: The acetylated pyrazole is reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of catalytic processes to enhance yield and reduce reaction times.
- Purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under hydrogenation conditions.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products:
Reduction: 4-{[2-(5-METHYL-4-AMINO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-aminobenzoic acid and 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential anti-inflammatory and antimicrobial properties.
- Explored as a candidate for drug development due to its structural similarity to known bioactive compounds.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism by which 4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors in the body, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Material Science: Its electronic properties can be exploited in the design of new materials, where it may act as a donor or acceptor in electronic devices.
Comparison with Similar Compounds
4-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID: Lacks the nitro group, which may result in different reactivity and biological activity.
4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID: Lacks the methyl group, potentially affecting its steric and electronic properties.
Uniqueness:
- The presence of both a nitro and methyl group on the pyrazole ring makes 4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID unique in terms of its reactivity and potential applications. The combination of these substituents can influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C13H12N4O5 |
|---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
4-[[2-(5-methyl-4-nitropyrazol-1-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C13H12N4O5/c1-8-11(17(21)22)6-14-16(8)7-12(18)15-10-4-2-9(3-5-10)13(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20) |
InChI Key |
KWLMAKMZMSVYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate](/img/structure/B10918769.png)
![N-(5-chloropyridin-2-yl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918770.png)

![N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918777.png)


![1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918813.png)
![11,13-dimethyl-4-(1-methylpyrazol-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10918820.png)

![1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine](/img/structure/B10918831.png)
![5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10918836.png)

![4-(difluoromethyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10918848.png)
![3-cyclopropyl-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10918855.png)
